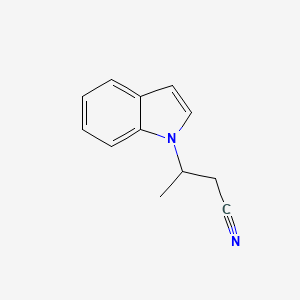

1-(3-Cyano-2-propyl)-indole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H12N2 |

|---|---|

Molecular Weight |

184.24 g/mol |

IUPAC Name |

3-indol-1-ylbutanenitrile |

InChI |

InChI=1S/C12H12N2/c1-10(6-8-13)14-9-7-11-4-2-3-5-12(11)14/h2-5,7,9-10H,6H2,1H3 |

InChI Key |

NMQBNYVUYVIBJE-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC#N)N1C=CC2=CC=CC=C21 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 1 3 Cyano 2 Propyl Indole

Strategic Approaches to the Indole (B1671886) Core Bearing Cyano and N1-Alkyl Substituents

The introduction of both an N1-propyl group and a cyano group onto an indole scaffold necessitates a carefully planned synthetic sequence. Methodologies can be broadly categorized into those that construct the indole ring with the substituents already in place or those that functionalize a pre-existing indole core.

Fischer Indole Synthesis Adaptations for 1-(3-Cyano-2-propyl)-indole Precursors

The Fischer indole synthesis, a robust method for forming the indole nucleus, involves the acid-catalyzed cyclization of an arylhydrazone. wikipedia.orgbyjus.com To synthesize this compound via this route, a key precursor would be the corresponding phenylhydrazone derived from N-(2-propyl)phenylhydrazine and a γ-cyanoketone or aldehyde.

The synthesis would likely proceed as follows:

Preparation of N-(2-propyl)phenylhydrazine: This can be achieved through standard N-alkylation of phenylhydrazine.

Synthesis of a γ-cyanoketone: A suitable carbonyl component, such as 4-cyanopentan-2-one, would be required.

Hydrazone Formation and Cyclization: The N-alkylated hydrazine and the cyanoketone would be condensed to form the hydrazone, which is then cyclized under acidic conditions (e.g., using HCl, H₂SO₄, or Lewis acids like ZnCl₂) to yield the target indole. wikipedia.orgnih.gov

A significant challenge in this approach is controlling the regioselectivity of the cyclization, especially with unsymmetrical ketones, which could lead to isomeric products. byjus.com

Table 1: Proposed Fischer Indole Synthesis Adaptation

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Phenylhydrazine, 2-bromopropane | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | N-(2-propyl)phenylhydrazine |

| 2 | Acetoacetonitrile, Methylating agent | Base (e.g., NaH), Methyl iodide | 4-cyanopentan-2-one |

Madelung and Reissert Indole Synthesis Modifications for Specific Substitution Patterns

Classical methods like the Madelung and Reissert syntheses offer alternative pathways to the indole core, though they require significant adaptation for the synthesis of this compound.

The Madelung synthesis involves the high-temperature, base-catalyzed intramolecular cyclization of an N-phenylamide. wikipedia.org A modification of this approach could involve the cyclization of an N-(2-halophenyl)-N-(2-propyl)amide followed by introduction of the cyano group. However, the harsh reaction conditions (strong base, high temperature) can limit its applicability to highly functionalized substrates. wikipedia.orgsemanticscholar.org A one-pot modified Madelung synthesis has been reported for 3-cyano-1,2-disubstituted indoles, which involves the nucleophilic substitution of a bromide with a cyanide, followed by base-mediated cyclization. nih.govacs.org This suggests a potential route where an appropriately substituted N-(2-(bromomethyl)phenyl)amide is first N-propylated and then subjected to cyanation and cyclization.

The Reissert indole synthesis typically yields indole-2-carboxylic acids from the reductive cyclization of o-nitrophenylpyruvates. wikipedia.orgresearchgate.net To adapt this for the target molecule, one would need to start with an N-propylated o-nitrotoluene derivative and find a way to introduce the cyano group at the C3 position post-cyclization, likely through functional group manipulation of an initial C2-ester group, which adds several steps to the synthesis.

Transition Metal-Catalyzed Cyclizations for N1-Alkylation and C-Cyano Group Introduction

Modern synthetic chemistry heavily relies on transition metal catalysis to achieve high efficiency and selectivity. For the synthesis of this compound, palladium- and copper-catalyzed reactions are particularly relevant.

A plausible strategy involves a two-step process on an indole scaffold:

N1-Alkylation: The indole nitrogen can be alkylated with a propyl group using various transition metal-catalyzed methods. For instance, enantioselective N-alkylation of indoles with alkenols can be achieved via an aza-Wacker-type reaction. nih.gov Iron-catalyzed N-alkylation of indolines followed by oxidation also provides a route to N-alkylated indoles. nih.gov

C3-Cyanation: The C-H bond at the C3 position of the N-propylated indole can be directly cyanated. Palladium-catalyzed direct cyanation of indoles using non-toxic cyanide sources like K₄[Fe(CN)₆] has been demonstrated. acs.orgacs.org Other methods utilize acetonitrile (B52724) as the cyanide source with copper or palladium catalysts. rsc.orgresearchgate.netacs.org

Table 2: Transition Metal-Catalyzed Approach

| Step | Starting Material | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Indole | 2-Propanol, [Cp*IrCl₂]₂ catalyst | 1-Propylindole |

This modular approach allows for the independent introduction of the N1-alkyl and C3-cyano groups, offering flexibility in the synthesis of analogues.

Regioselective Knoevenagel Condensation and Related Approaches for Cyanoalkene Formation

The Knoevenagel condensation provides a route to introduce a cyano group by reacting an aldehyde with an active methylene compound like malononitrile (B47326) or cyanoacetic acid. wikipedia.org

A synthetic sequence could involve:

N-Alkylation of Indole-3-carboxaldehyde: 1-Propylindole-3-carboxaldehyde can be prepared by N-alkylation of commercially available indole-3-carboxaldehyde.

Knoevenagel Condensation: The resulting aldehyde is then condensed with a cyano-containing active methylene compound. researchgate.netacgpubs.orgacgpubs.org For example, condensation with cyanoacetic acid would yield a cyanoacrylic acid derivative.

Further Modification: The resulting α,β-unsaturated nitrile would require subsequent reduction of the double bond and decarboxylation to arrive at the this compound structure.

This pathway introduces the cyano group and the carbon backbone of the propyl substituent simultaneously, but requires several follow-up steps.

Exploration of Other Modern Synthetic Routes to N1-Propyl and C-Cyano Indole Derivatives

Other contemporary methods offer alternative strategies. For instance, a C–H functionalization approach allows for the construction of N-alkylindoles from N,N-dialkylanilines through a [4+1] annulation. nih.gov This could potentially be adapted to build the N-propylindole core.

Furthermore, direct C-H cyanoalkylation of indoles has been reported. A tris(pentafluorophenyl)borane-catalyzed reaction of indoles with cyanohydrins provides indole-3-acetonitrile derivatives in an atom-economic process. acs.org This method could be applied to an N-propylated indole to directly install the cyanomethyl group at the C3 position.

Functional Group Interconversions and Derivatization Strategies for this compound Analogues

Once this compound is synthesized, the cyano group serves as a versatile handle for further chemical transformations to create a library of analogues.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide, respectively. These can then participate in a wide range of further reactions, such as esterification or amide coupling.

Reduction: The cyano group can be reduced to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation). This resulting aminopropyl-indole is a tryptamine analogue, a privileged scaffold in medicinal chemistry.

Cycloadditions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings, such as tetrazoles upon reaction with azides.

Reactions of the Indole Nucleus: The indole ring itself can undergo further functionalization. For example, electrophilic substitution reactions would likely occur at the C2 position, given that the C3 and N1 positions are already substituted.

Table 3: Potential Derivatization Reactions

| Functional Group | Reagents/Conditions | Product Functional Group |

|---|---|---|

| Cyano | H₂SO₄, H₂O, heat | Carboxylic Acid |

| Cyano | H₂O₂, NaOH | Amide |

| Cyano | LiAlH₄, THF | Primary Amine |

| Cyano | NaN₃, NH₄Cl | Tetrazole |

These transformations highlight the synthetic utility of this compound as a platform for generating diverse molecular architectures.

Stereoselective Synthesis and Chiral Resolution Techniques for the 2-Propyl Moiety

The synthesis of enantiomerically pure this compound presents a significant challenge due to the chiral center at the C2 position of the propyl substituent. Achieving high stereoselectivity is crucial for applications where specific stereoisomers exhibit desired biological activity or properties. Methodologies for this purpose can be broadly categorized into direct asymmetric synthesis and the resolution of racemic mixtures.

Asymmetric Synthesis: Direct asymmetric synthesis aims to create the desired enantiomer preferentially. For N-alkylated indoles, this can often be achieved through catalytic processess. While specific methods for this compound are not extensively documented, analogous nickel-catalyzed cross-coupling strategies have proven effective for creating chiral N-alkylated indoles bearing a stereocenter. researchgate.net These methods typically involve the coupling of N-indolyl-substituted alkenes with alkyl iodides, yielding chiral products in high yield and enantiomeric excess (ee). researchgate.net Another approach involves the use of chiral phase-transfer catalysts for the N-alkylation of the indole nucleus with a suitable racemic or prochiral propyl halide derivative.

Chiral Resolution: When a stereoselective synthesis is not employed, a racemic mixture of this compound is produced. The separation of these enantiomers, known as chiral resolution, is essential to obtain optically pure compounds. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a predominant technique for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective. For instance, chromatographic separation on microcrystalline triacetylcellulose has been successfully used to resolve enantiomers of various chiral indole derivatives. researchgate.net The selection of the mobile phase is critical for achieving optimal separation.

Below is a representative table illustrating the separation of hypothetical enantiomers of a chiral indole derivative using chiral HPLC.

| Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Resolution (Rs) |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90:10) | 1.0 | 8.5 | 10.2 | 1.8 |

| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol (80:20) | 0.8 | 12.1 | 14.5 | 2.1 |

| Microcrystalline Triacetylcellulose | Ethanol/Water (95:5) | 0.5 | 15.3 | 18.0 | 1.6 |

Nitrile Group Transformations in this compound Analogues

The nitrile (cyano) group is a versatile functional group that can be converted into a variety of other moieties, making it a valuable synthetic handle in analogues of this compound. nih.gov The electrophilic nature of the nitrile carbon allows for nucleophilic additions, which are central to its reactivity. chemistrysteps.comlibretexts.org

Hydrolysis: The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. chemistrysteps.comchemistrysteps.com This transformation proceeds through an amide intermediate. libretexts.orgyoutube.com Acid-catalyzed hydrolysis involves initial protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by water. chemistrysteps.comlibretexts.org Base-catalyzed hydrolysis begins with the direct attack of a hydroxide ion on the nitrile carbon. chemistrysteps.com This reaction is fundamental for converting the cyano-propyl side chain into a carboxy-propyl side chain.

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comyoutube.com This reaction proceeds via nucleophilic addition of hydride ions to the nitrile carbon. libretexts.org Alternatively, using a milder reducing agent such as diisobutylaluminium hydride (DIBAL-H) followed by aqueous workup can lead to the formation of an aldehyde. chemistrysteps.comlibretexts.org This allows for the conversion of the cyano group into either an aminomethyl or a formyl group at the terminus of the side chain.

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile group to form ketones after acidic workup. chemistrysteps.comlibretexts.org The reaction involves the nucleophilic attack of the carbanion from the organometallic reagent on the electrophilic nitrile carbon, forming an imine anion intermediate which is then hydrolyzed. libretexts.orgyoutube.com This provides a powerful method for carbon-carbon bond formation, allowing for the extension and elaboration of the side chain.

The following table summarizes key transformations of the nitrile group in indole analogues.

| Reagent(s) | Conditions | Product Functional Group |

| H₃O⁺, Heat | Acidic Hydrolysis | Carboxylic Acid |

| 1. NaOH, H₂O, Heat; 2. H₃O⁺ | Basic Hydrolysis | Carboxylic Acid |

| 1. LiAlH₄, Ether; 2. H₂O | Reduction | Primary Amine |

| 1. DIBAL-H, Toluene; 2. H₃O⁺ | Partial Reduction | Aldehyde |

| 1. R-MgBr, Ether; 2. H₃O⁺ | Grignard Reaction | Ketone |

Regioselective Functionalization of the Indole Nucleus in the Presence of Existing Substituents

The indole nucleus is an electron-rich aromatic system that readily undergoes electrophilic substitution. impactfactor.org The position of substitution is directed by the electronic properties of the ring and the influence of existing substituents. In this compound, the nitrogen atom is substituted, which alters the typical reactivity pattern where electrophilic attack occurs preferentially at the C3 position.

With the N1 position blocked by the 3-cyano-2-propyl group, electrophilic attack is directed towards other positions on the indole ring. The C3 position is generally the most nucleophilic site in N-unsubstituted indoles. However, the N-alkyl group can electronically influence the benzene (B151609) portion of the nucleus or the C2 position. Generally, electrophilic substitution on N-alkylindoles can occur at C2, C3 (if unsubstituted), or positions on the benzene ring (C4, C5, C6, C7). The precise location depends on the specific electrophile, catalyst, and reaction conditions. acs.org

Electrophilic Substitution Reactions:

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or sulfuryl chloride can introduce halogen atoms onto the indole ring, often directed to the C2 or benzene ring positions depending on conditions.

Nitration: Nitration using nitric acid in acetic anhydride or other mild nitrating agents can lead to substitution on the benzene ring, typically at the C5 or C6 position.

Friedel-Crafts Acylation/Alkylation: Under Lewis acid catalysis, Friedel-Crafts reactions can introduce acyl or alkyl groups. The regioselectivity can be complex, but functionalization at C2, C5, or C6 is possible. researchgate.net

The directing effect of the N-substituent and the inherent reactivity of the indole nucleus must be carefully considered to achieve the desired regioselectivity. In some cases, dearomatization of the indole ring can occur under specific catalytic conditions, leading to functionalized indolines. acs.org

The table below outlines expected major products for the regioselective functionalization of an N-alkylated indole.

| Reaction | Reagent | Typical Position of Substitution |

| Bromination | N-Bromosuccinimide (NBS) | C2 or C3 (if available) |

| Nitration | HNO₃ / Ac₂O | C5 / C6 |

| Acylation | RCOCl / AlCl₃ | C2 / C6 |

Reaction Mechanisms and Mechanistic Elucidation of Key Transformations

Understanding the reaction mechanisms is fundamental to controlling the outcomes of the synthetic transformations involving this compound.

Mechanism of Nitrile Hydrolysis: Acid-catalyzed hydrolysis begins with the protonation of the nitrile nitrogen, enhancing the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon. chemistrysteps.comlibretexts.org Subsequent proton transfers lead to an imidic acid, which tautomerizes to the more stable amide intermediate. The amide is then further hydrolyzed to the carboxylic acid and an ammonium ion under the acidic conditions. libretexts.org In the base-catalyzed mechanism, a hydroxide ion directly attacks the nitrile carbon, forming an imine anion which is protonated by water to give the imidic acid, followed by tautomerization to the amide. chemistrysteps.com

Mechanism of Nitrile Reduction with LiAlH₄: The reduction of the nitrile group with lithium aluminum hydride (LiAlH₄) involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbon of the C≡N triple bond. This initial attack forms an imine anion, which is stabilized as a metal complex. A second hydride transfer then reduces the C=N double bond, leading to a dianion intermediate. libretexts.org Aqueous workup protonates the nitrogen atom twice to yield the final primary amine.

Mechanism of Electrophilic Aromatic Substitution on the Indole Nucleus: The functionalization of the indole ring proceeds via a typical electrophilic aromatic substitution mechanism. The π-system of the indole acts as a nucleophile, attacking an electrophile (E⁺). This attack, typically at the most electron-rich position, breaks the aromaticity and forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. A base present in the reaction mixture then removes a proton from the carbon that was attacked by the electrophile, restoring the aromaticity of the indole ring and yielding the substituted product. The regioselectivity is determined by the relative stability of the possible sigma complexes that can be formed.

Advanced Structural Elucidation and Theoretical Chemical Analysis of 1 3 Cyano 2 Propyl Indole

High-Resolution Spectroscopic Analysis for Definitive Structural Assignment of 1-(3-Cyano-2-propyl)-indole

A definitive structural assignment of this compound would rely on a combination of high-resolution spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Based on known spectral data of N-alkylindoles and aliphatic nitriles, a theoretical spectroscopic profile can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the indole (B1671886) ring protons, typically in the aromatic region (δ 6.5-7.7 ppm). The protons of the N-propyl chain would appear in the aliphatic region. The methylene protons adjacent to the indole nitrogen (N-CH₂) would likely be found around δ 4.2-4.4 ppm. The methine proton (CH-CN) would be shifted downfield due to the electron-withdrawing cyano group, and the terminal methyl protons would be observed at a higher field.

¹³C NMR: The carbon NMR spectrum would provide key information about the carbon skeleton. The indole ring carbons would resonate in the aromatic region (δ 100-140 ppm). The cyano carbon (C≡N) is expected to appear in the δ 115-125 ppm range. The carbons of the N-propyl chain would be observed in the aliphatic region, with the carbon attached to the nitrogen being the most deshielded.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. The stretching vibration of the cyano group (C≡N) is a strong and sharp peak, typically appearing in the 2220-2260 cm⁻¹ region spectroscopyonline.com. The aromatic C-H stretching vibrations of the indole ring are expected above 3000 cm⁻¹, while the aliphatic C-H stretching of the propyl group will be observed just below 3000 cm⁻¹. The C-N stretching of the N-alkyl group and the C=C stretching of the aromatic ring will also be present in the fingerprint region.

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight and elemental composition. The fragmentation pattern in the mass spectrum would be indicative of the structure. Common fragmentation pathways for N-alkylindoles involve cleavage of the N-alkyl chain scirp.orgnih.gov. The loss of the cyano-propyl side chain or fragments thereof would be expected, leading to characteristic daughter ions.

Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Signals |

| ¹H NMR | Aromatic protons (indole): δ 6.5-7.7 ppmN-CH₂: δ 4.2-4.4 ppmCH-CN: Downfield shiftCH₃: Upfield shift |

| ¹³C NMR | Aromatic carbons (indole): δ 100-140 ppmC≡N: δ 115-125 ppmN-CH₂: Deshielded aliphatic region |

| IR Spectroscopy | C≡N stretch: 2220-2260 cm⁻¹ spectroscopyonline.comAromatic C-H stretch: >3000 cm⁻¹Aliphatic C-H stretch: <3000 cm⁻¹ |

| Mass Spectrometry | Molecular ion peak corresponding to C₁₂H₁₂N₂Fragmentation patterns showing loss of the N-propyl-cyano side chain scirp.orgnih.gov |

Conformational Analysis of the N1-Propyl Chain and its Impact on Overall Molecular Geometry

Computational methods, such as those used in conformational analysis of N-alkylpiperidines and other heterocyclic compounds, can be employed to determine the most stable conformers nih.govrsc.org. The potential energy surface of the molecule can be scanned by systematically rotating the dihedral angles of the propyl chain. The resulting low-energy conformers would likely differ in the orientation of the cyano group, which could be positioned either pointing away from or towards the indole ring. The steric hindrance and electronic interactions between the cyano group and the indole moiety would be the primary factors determining the relative stability of these conformers. The most stable conformation is likely to be one that minimizes steric clash while allowing for favorable electronic interactions.

Quantum Chemical Studies on Electronic Structure and Reactivity of this compound

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure and ground-state properties of molecules. For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d)), can provide valuable insights niscpr.res.in.

DFT calculations can be used to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. The electronic properties, such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO), can also be calculated. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the chemical reactivity and kinetic stability of the molecule mdpi.com. A smaller gap generally suggests higher reactivity. The substitution of the indole nitrogen with the cyano-propyl group is expected to influence the electronic properties of the indole ring system rsc.orgresearchgate.net.

Calculated Ground State Properties of Indole Derivatives (Illustrative)

| Property | Indole | 5-Cyanoindole | This compound (Predicted) |

| HOMO Energy (eV) | -5.5 to -6.0 | Lower due to EWG | Similar to or slightly lower than N-alkylindoles |

| LUMO Energy (eV) | -0.5 to 0.0 | Significantly lower due to EWG | Influenced by the cyano group |

| HOMO-LUMO Gap (eV) | ~5.0-6.0 | Smaller than indole | Expected to be in a similar range to other N-alkylindoles |

| Dipole Moment (Debye) | ~2.1 | Higher due to polar CN group | Expected to be significant due to the polar cyano group |

Note: The values for this compound are predictive and would require specific DFT calculations for accurate determination.

Indole and its derivatives can theoretically undergo tautomerization and isomerization. For the indole ring, the most common tautomer is the 3H-indole (indolenine) form acs.org. Computational studies can be employed to investigate the relative energies of the 1H-indole and 3H-indole tautomers of this compound and the energy barriers for their interconversion. It is highly probable that the 1H-indole form is significantly more stable, as is the case for most indole derivatives.

Isomerization pathways could involve the migration of the cyano-propyl group to other positions on the indole ring. However, these processes would likely have very high activation energies and are not expected to occur under normal conditions. Computational modeling can quantify these energy barriers, confirming the structural stability of the N1-substituted isomer.

Molecular Dynamics Simulations to Investigate Dynamic Behavior and Solvation Effects

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in different solvent environments nih.gov. By simulating the movement of the molecule and the surrounding solvent molecules over time, MD can reveal information about conformational flexibility, solvation structure, and intermolecular interactions.

In an aqueous solution, for example, MD simulations would show how water molecules arrange themselves around the indole ring and the polar cyano group. The hydrophobic indole core and the hydrophilic cyano group would lead to specific solvation patterns. The simulations could also explore the conformational dynamics of the N-propyl chain in solution, showing the preferred conformations and the rates of interconversion between them. This information is crucial for understanding how the molecule behaves in a biological or chemical system.

Structure Activity Relationship Sar and Molecular Interaction Studies of 1 3 Cyano 2 Propyl Indole Derivatives

Elucidation of Pharmacophore Features in 1-(3-Cyano-2-propyl)-indole Analogues

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. For cyano-substituted indole (B1671886) derivatives, several key pharmacophoric features have been identified that govern their binding to targets like protein aggregates and G-protein coupled receptors.

A pharmacophore model for these analogues typically includes:

Aromatic Rings: The indole nucleus itself serves as a critical aromatic feature, often participating in hydrophobic and π-π stacking interactions within receptor binding pockets. nih.govnih.gov

Hydrogen Bond Acceptors: The cyano group (-C≡N) is a potent hydrogen bond acceptor, a feature often crucial for anchoring the ligand to a specific site on a biological target. researchgate.net

Hydrophobic Regions: Alkyl groups, such as the propyl chain, and substituents on the indole ring or N-benzyl groups contribute to hydrophobic interactions, which are vital for affinity and selectivity. nih.gov

A Conjugated System: The presence of a π-conjugated system is often important. The length and nature of this system can significantly influence binding affinity to targets like α-synuclein fibrils. researchgate.net

Systematic structural modifications have helped to refine this understanding. For instance, studies on analogues targeting α-synuclein aggregates have shown that an N-benzyl group on the indole nitrogen appears to be necessary for high binding affinity. nih.gov Furthermore, the replacement of one of the cyano groups in a malononitrile (B47326) moiety at the 3-position with other groups like methyl acetate (B1210297) or phenyl leads to a decrease in binding affinity, highlighting the specific role of the dicyano group in the interaction. nih.gov

Receptor Binding Profiling and Affinity Determination

Derivatives of cyano-indole have been extensively studied as ligands for various GPCRs, particularly dopamine (B1211576) and serotonin (B10506) receptors, which are important targets for neuropsychiatric disorders.

Dopamine Receptors: Research has demonstrated that 2-aminomethyl-5-cyanoindoles show strong and selective recognition of the dopamine D₄ receptor subtype. nih.gov Specific derivatives, FAUC 299 and FAUC 316, exhibited high binding affinities with Kᵢ values of 0.52 nM and 1.0 nM, respectively. nih.gov The fluoro-substituted derivative, FAUC 316, showed remarkable selectivity (>8600-fold) over other dopamine receptor subtypes (D₁, D₂, D₃). nih.gov Another study on fluoroethoxy substituted 5-cyano-indole derivatives also reported high affinity for the D₄ receptor, with one analogue showing a Kᵢ of 9.9 nM and a 420-fold selectivity over D₂ receptors. electronicsandbooks.com These findings underscore the potential of the cyano-indole scaffold for developing highly selective D₄ receptor ligands.

| Compound | Target Receptor | Binding Affinity (Kᵢ) | Selectivity |

| FAUC 299 | Dopamine D₄ | 0.52 nM | High |

| FAUC 316 | Dopamine D₄ | 1.0 nM | >8600-fold over D₁, D₂, D₃ |

| Compound 5b | Dopamine D₄ | 9.9 nM | 420-fold over D₂ |

Serotonin Receptors: The indole scaffold is a well-known privileged structure for serotonin (5-HT) receptor ligands. nih.gov Studies on related indole derivatives have shown that modifications can yield potent ligands for 5-HT₁A and 5-HT₂A receptors. nih.gov Molecular modeling suggests that the indole moiety of these ligands penetrates deep into a hydrophobic region of the receptor. Specific interactions, such as hydrogen bonding between the indole NH group and receptor residues like Thr3.37 in the 5-HT₂A receptor, are crucial for binding. nih.gov

Nuclear receptors like the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR) are critical regulators of xenobiotic metabolism. nih.govresearchgate.net While various indole-containing compounds, such as indole-3-propionic acid (IPA), are known microbial metabolites that can interact with these receptors, specific investigations into the activity of this compound derivatives at PXR and AhR are not extensively documented in the available literature. nih.gov The AhR, a ligand-activated transcription factor, is known to bind various environmental and endogenous ligands, including indole derivatives, to regulate gene expression. mdpi.com Given that some indole metabolites act as ligands for these receptors, exploring the potential for synthetic cyano-indole derivatives to modulate PXR and AhR activity remains an area for future research.

The aggregation of α-synuclein protein into amyloid fibrils is a pathological hallmark of neurodegenerative diseases like Parkinson's disease. nih.govnih.gov Developing ligands that can bind to these aggregates is crucial for diagnostic imaging and therapeutic development. nih.govacs.org Cyano-substituted indole derivatives have emerged as a promising class of compounds for this purpose.

In vitro binding assays have been used to evaluate the affinity of these derivatives for recombinant α-synuclein fibrils. nih.gov Systematic SAR studies have identified key structural features for potent binding:

A malononitrile moiety at the 3-position of the indole ring is well-tolerated.

An N-benzyl group is beneficial for binding potency. nih.gov

One promising candidate from these studies, compound 51 , which features an iodine atom for potential radiolabeling, demonstrated a strong binding affinity to α-synuclein fibrils with a Kᵢ of 17.4 ± 5.6 nM. nih.govacs.org This compound also showed moderate selectivity (4.2-fold) for α-synuclein fibrils over Aβ₁₋₄₂ fibrils, which are associated with Alzheimer's disease. nih.gov

| Compound | Target Aggregate | Binding Affinity (Kᵢ) | Selectivity (over Aβ₁₋₄₂) |

| Compound 51 | α-Synuclein Fibrils | 17.4 ± 5.6 nM | 4.2-fold |

| Compound 23 | α-Synuclein Fibrils | 3.5 ± 0.8 nM | Good |

| Compound 30 | α-Synuclein Fibrils | Moderate Affinity | Maintained |

These findings highlight the potential of the cyano-indole scaffold in developing imaging agents for synucleinopathies. nih.gov

Enzyme Modulation and Inhibitory Kinetic Analysis

While the primary focus of research on this compound derivatives has been on receptor and protein aggregate binding, the broader class of indole derivatives is known to modulate the activity of various enzymes. For example, some indole derivatives have been investigated as inhibitors of Pim-1 kinase, a target in cancer therapy, and aromatase, an enzyme involved in estrogen biosynthesis. nih.govbenthamscience.com However, specific studies detailing the enzyme modulation properties and inhibitory kinetics of this compound and its direct analogues are not prominent in the current scientific literature. Kinetic analysis, which determines parameters like the inhibition constant (Kᵢ) and the mechanism of inhibition (e.g., competitive, non-competitive), would be a necessary step to characterize any potential enzyme-modulating effects of this specific compound class. uu.nl

Computational Structure-Activity Relationship (QSAR/3D-QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. mdpi.com These methods analyze the steric, electrostatic, and other physicochemical fields surrounding a molecule to build predictive models. nih.govmdpi.com

For various classes of indole derivatives, 3D-QSAR studies have been successfully applied to understand the structural requirements for their activity. For instance, in a study of indole derivatives as Pim-1 inhibitors, robust 3D-QSAR models were developed using CoMFA and CoMSIA. nih.gov The reliability of these models was confirmed by high cross-validated (q²) and conventional (r²) correlation coefficients. nih.gov

CoMFA models typically evaluate steric and electrostatic fields.

CoMSIA models expand on this by including hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields.

The graphical output of these analyses are contour maps, which visualize regions where specific properties are favorable or unfavorable for activity. pharmacophorejournal.com For example, a green contour in a CoMFA steric map indicates a region where bulky groups increase activity, while a yellow contour indicates regions where bulk is detrimental. pharmacophorejournal.com In a study on indole-based aromatase inhibitors, 3D-QSAR was combined with pharmacophore mapping to identify essential features for potent activity. benthamscience.com

Such models are invaluable for rationally designing new this compound derivatives with potentially improved affinity and selectivity for their biological targets.

| 3D-QSAR Method | Statistical Parameter | Reported Value (Example Study on Indole Derivatives) |

| CoMFA | q² (cross-validated r²) | 0.524 |

| r² (conventional r²) | 0.982 | |

| CoMSIA | q² (cross-validated r²) | 0.586 |

| r² (conventional r²) | 0.974 |

Data from a representative study on indole derivatives as Pim-1 inhibitors. nih.gov

The field of medicinal chemistry extensively investigates various indole-based compounds for a wide range of biological activities. Structure-activity relationship (SAR) and molecular interaction studies are crucial for understanding how these molecules interact with biological targets and for the rational design of more potent and selective therapeutic agents. However, the current body of published research does not appear to include specific investigations into the compound "this compound" that would allow for a detailed discussion of its molecular recognition mechanisms as requested.

General studies on other classes of cyano-substituted indoles have explored their potential as anti-inflammatory agents, ligands for neurological targets, and inhibitors of various enzymes. These studies often employ techniques such as molecular docking to predict binding modes and identify key interactions within the active sites of biological targets. For instance, research on other indole derivatives has revealed the importance of the indole nitrogen and substituents at various positions for biological activity. The cyano group, being a strong electron-withdrawing group and a potential hydrogen bond acceptor, often plays a critical role in the molecular interactions of these compounds.

Without specific studies on "this compound," any discussion on its mechanistic insights would be purely speculative and would not meet the required standards of scientific accuracy. Further research, including synthesis, biological evaluation, and computational modeling of this specific compound, is necessary to elucidate its structure-activity relationships and the molecular mechanisms underlying its potential biological effects.

Therefore, the section on "Mechanistic Insights into Molecular Recognition and Biological Activity" for "this compound" cannot be provided at this time due to the absence of relevant research data.

Advanced Analytical Methodologies for Research Applications of 1 3 Cyano 2 Propyl Indole

Development and Validation of Chromatographic Methods for Quantification in Complex Research Matrices

Chromatography is the cornerstone of quantitative analysis in complex samples, offering the necessary separation of the target analyte from interfering matrix components. The development of such methods for a specific compound like 1-(3-Cyano-2-propyl)-indole would be guided by established principles applied to other indole (B1671886) derivatives. diva-portal.org Method validation is performed according to established guidelines to ensure linearity, accuracy, precision, selectivity, and stability. researchgate.netnih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in various samples. ijrpas.comresearchgate.net For indole derivatives, reversed-phase HPLC (RP-HPLC) is the most common approach. researchgate.net The development of a robust HPLC method for this compound would involve a systematic optimization of chromatographic parameters. ijrpas.com

A typical starting point would be a C18 column, which is effective for separating many indole compounds due to its non-polar stationary phase. mdpi.comnih.gov The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer, with the pH adjusted to ensure the analyte is in a stable, non-ionized state. researchgate.netmdpi.com Gradient elution, where the mobile phase composition is changed over time, is often employed to achieve better separation of complex mixtures. nih.gov

Diverse detection methods can be coupled with HPLC to enhance sensitivity and selectivity:

UV/Vis Detection: Many indole derivatives possess a chromophore that absorbs ultraviolet light, typically around 270-280 nm, making UV detection a straightforward choice. nih.govresearchgate.net

Fluorescence Detection (FLD): The indole ring is naturally fluorescent. FLD offers significantly higher sensitivity and selectivity compared to UV detection for fluorescent compounds like 3-indoxyl sulfate (B86663), a tryptophan metabolite. mdpi.com Excitation and emission wavelengths are optimized for the specific analyte; for instance, 3-indoxyl sulfate detection is set at an excitation of 280 nm and an emission of 375 nm. mdpi.com This intrinsic property would likely be exploited for sensitive quantification of this compound.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of selectivity and sensitivity, allowing for definitive identification based on the mass-to-charge ratio of the analyte and its fragments. diva-portal.org

Table 1: Representative HPLC Parameters for Analysis of Indole Derivatives

| Parameter | Typical Conditions for Indole Derivatives | Rationale/Reference |

|---|---|---|

| Column | C18 (e.g., 250 mm × 4.6 mm, 5 µm) | Provides good retention and separation for non-polar to moderately polar compounds like indoles. mdpi.com |

| Mobile Phase | Acetonitrile and/or Methanol with an aqueous buffer (e.g., acetic acid-triethylamine, formic acid) | Allows for manipulation of polarity to achieve optimal separation. Buffers control pH to maintain consistent analyte ionization. mdpi.comresearchgate.net |

| Elution Mode | Isocratic or Gradient | Isocratic is simpler, while gradient is better for complex samples with components of varying polarities. nih.govcetjournal.it |

| Flow Rate | 1.0 - 1.25 mL/min | A standard flow rate for analytical columns of this size. mdpi.comnih.gov |

| Detection | UV (270-280 nm), Fluorescence (Ex: ~280 nm, Em: ~375 nm), or Mass Spectrometry | Choice depends on required sensitivity, selectivity, and available instrumentation. mdpi.comnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. mdpi.com In the context of this compound research, GC-MS would be primarily applied to identify volatile metabolites produced during its biotransformation in cellular or microbial systems. mdpi.com The workflow involves separating volatile compounds in a gas chromatograph before they are detected and identified by a mass spectrometer. mdpi.com

For non-volatile compounds, a derivatization step (e.g., silylation) is often required to increase their volatility, making them amenable to GC analysis. researchgate.net The selection of the GC column is critical, with low-bleed columns such as those with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5) being common due to their thermal stability and inertness, which is essential for preventing analyte degradation and ensuring low baseline noise in the MS detector. mdpi.commeclib.jp The mass spectrometer fragments the eluted compounds into predictable patterns, which serve as a "fingerprint" for identification by comparing them to spectral libraries. meclib.jp

Table 2: Example of Volatile Metabolites Identified by GC-MS from Bacillus Species

| Compound Class | Specific Examples Identified | Potential Relevance |

|---|---|---|

| Ketones | 2,3-Butanedione | Common microbial volatile organic compound (VOC). mdpi.com |

| Aldehydes | Benzaldehyde | Aromatic aldehyde indicating potential metabolic pathways. mdpi.com |

| Alcohols | (R,R)-2,3-Butanediol, 3-Pentanol, 2-methyl- | Fermentation products that can serve as metabolic biomarkers. mdpi.com |

| Fatty Acids | Propanoic acid, 2-methyl-, Oleic acid | Key components of cellular metabolism and membrane structure. mdpi.com |

This table illustrates the types of volatile metabolites that can be identified using GC-MS in microbial studies, a methodology directly applicable to studying the biotransformation of this compound.

Mass Spectrometry-Based Approaches for Metabolite Identification and Profiling

Mass spectrometry (MS) is an indispensable tool in metabolomics for its high sensitivity, selectivity, and ability to elucidate chemical structures. nih.govnih.gov When studying the metabolic fate of this compound, MS-based approaches, particularly when coupled with chromatographic separation (LC-MS or GC-MS), are essential for identifying and profiling its metabolites in biological samples. researchgate.netnih.gov

The general workflow involves several key steps:

Sample Preparation: Extraction of metabolites from the biological matrix (e.g., urine, plasma, cell culture). nih.gov

Separation: Chromatographic separation to reduce sample complexity and resolve isomeric compounds. nih.gov

Ionization: Conversion of the neutral analyte molecules into gas-phase ions.

Mass Analysis: Separation of ions based on their mass-to-charge (m/z) ratio.

Detection and Identification: The resulting mass spectrum is used to identify the compound by comparing its fragmentation pattern and exact mass with spectral databases or authentic standards. researchgate.net

Metabolic fingerprinting is a common MS-based strategy that provides a comprehensive profile of all detectable metabolites in a sample. nih.gov By comparing the metabolic fingerprints of control versus treated (with this compound) samples, researchers can identify new ions corresponding to potential metabolites. High-resolution mass spectrometry (HRMS) is particularly valuable in this context, as it provides highly accurate mass measurements, enabling the determination of the elemental composition of unknown metabolites and distinguishing them from other endogenous molecules. researchgate.net

Development of Specific Assays for Indole and Related Indole Derivatives

While chromatographic methods are excellent for quantification, there is sometimes a need for more rapid or specific assays, particularly for high-throughput screening. For indole and its derivatives, specific biosensors have been developed. For example, a whole-cell biosensor has been engineered based on an indole-inducible gene expression system from Pseudomonas putida KT2440. mdpi.com This system shows a specific and linear response to indole, demonstrating the feasibility of creating highly targeted assays. mdpi.com The development of a similar specific assay for this compound could potentially involve:

Immunoassays: Generating antibodies that specifically recognize the structure of this compound.

Enzyme-based assays: Identifying an enzyme that specifically metabolizes the compound and developing an assay based on the consumption of a substrate or the formation of a product.

Receptor-based assays: If the compound binds to a specific biological receptor, a competitive binding assay could be developed.

These specific assays, once developed and validated, can complement chromatographic techniques by offering faster sample throughput for specific research questions.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolomics and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that stands alongside MS as a primary platform for metabolomics research. nih.govresearchgate.net Its major advantage is its non-destructive nature and its ability to provide detailed structural information about metabolites directly in complex mixtures, often with minimal sample preparation. mdpi.com

For this compound, NMR would be crucial for:

Structural Confirmation: Unambiguously confirming the chemical structure of the parent compound and any synthesized analogues or isolated metabolites. nih.gov Techniques like 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC) provide detailed information about the connectivity of atoms within the molecule. nih.gov

Metabolomics: NMR provides a quantitative and highly reproducible snapshot of the metabolome. researchgate.net Unlike MS, the signal intensity in NMR is directly proportional to the number of nuclei, allowing for quantification without the need for identical isotope-labeled standards. mdpi.com This makes it ideal for tracking metabolic changes in response to the introduction of this compound.

Intact Tissue Analysis: High-Resolution Magic Angle Spinning (HR-MAS) NMR allows for the metabolic analysis of intact tissue samples, eliminating the need for extraction and preserving the native metabolic state of the tissue. mdpi.com

While generally less sensitive than MS, NMR's high reproducibility and structural elucidation power make it an essential and complementary tool for in-depth research on this compound. nih.gov

Table 3: Comparison of NMR and MS for Metabolomics Applications

| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |

|---|---|---|

| Principle | Measures the absorption of radiofrequency by atomic nuclei in a magnetic field. | Measures the mass-to-charge ratio of ionized molecules. |

| Sensitivity | Lower | Higher (10 to 100 times more sensitive than NMR). researchgate.net |

| Reproducibility | High, excellent for large-scale studies. nih.gov | Lower, can be affected by ion suppression and instrument drift. researchgate.net |

| Structural Info | Provides unambiguous structural elucidation and isomeric distinction. | Infers structure from fragmentation patterns; isomers can be difficult to distinguish. |

| Quantification | Inherently quantitative without specific standards. mdpi.com | Requires isotope-labeled standards for absolute quantification. |

| Sample Prep | Minimal, non-destructive. mdpi.com | More extensive (extraction, derivatization), destructive. nih.gov |

| Throughput | Lower | Higher |

| Analysis Type | Well-suited for non-selective (untargeted) analysis of major metabolites. nih.gov | Excellent for both targeted and untargeted analysis across a wide concentration range. |

Future Research Trajectories and Academic Perspectives on 1 3 Cyano 2 Propyl Indole

Design and Synthesis of Novel 1-(3-Cyano-2-propyl)-indole Analogues with Tailored Activities

The synthesis of novel analogues of this compound represents a primary avenue for future research, aiming to modulate its physicochemical properties and enhance its biological efficacy and selectivity. researchgate.net Structural modifications to the indole (B1671886) core are a well-established strategy to improve pharmacological versatility. researchgate.net Researchers will likely explore substitutions at various positions of the indole ring, as well as modifications to the 3-cyano-2-propyl side chain.

Key areas for synthetic exploration would include:

Substitution on the Indole Ring: Introducing various functional groups (e.g., methoxy (B1213986), halogen, nitro groups) at the C-5 or C-6 positions of the indole ring can significantly influence lipophilicity, electronic distribution, and π-stacking interactions with biological targets. mdpi.com

Modification of the Alkyl Chain: Altering the length and branching of the propyl chain could impact the compound's conformational flexibility and its fit within a target's binding pocket.

Bioisosteric Replacement of the Cyano Group: Replacing the cyano group with other electron-withdrawing groups, such as amides or esters, could fine-tune the molecule's electronic properties and hydrogen bonding capabilities.

These synthetic efforts will be guided by the principles of medicinal chemistry to create a library of analogues with potentially diverse biological activities, from anticancer to anti-inflammatory effects. mdpi.comrsc.org The goal is to establish clear structure-activity relationships (SAR) that link specific structural changes to observed biological outcomes. nih.gov

| Hypothetical Analogue | Modification | Predicted Biological Activity |

| 5-Methoxy-1-(3-cyano-2-propyl)-indole | Addition of a methoxy group at the C-5 position | Enhanced α-glucosidase inhibition mdpi.com |

| 1-(3-Carboxamido-2-propyl)-indole | Replacement of the cyano group with a carboxamide | Altered hydrogen bonding potential |

| 1-(4-Cyano-2-butyl)-indole | Extension of the alkyl chain | Modified lipophilicity and target binding |

Advanced Computational Approaches for Predictive Modeling and Drug Discovery

Computational chemistry is an indispensable tool in modern drug discovery, offering a powerful means to predict the properties of novel compounds and guide synthetic efforts. indexcopernicus.com For a molecule like this compound, a suite of in silico techniques can be employed to accelerate its development as a potential therapeutic agent.

Future computational studies would likely involve:

Molecular Docking: To predict the binding affinity and orientation of this compound and its analogues within the active sites of various biological targets, such as kinases or enzymes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: To develop mathematical models that correlate the structural features of a series of indole derivatives with their biological activities, enabling the prediction of the potency of unsynthesized compounds. rsc.org

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling: In silico tools like SwissADME can predict the pharmacokinetic and toxicological properties of new compounds, helping to identify candidates with favorable drug-like characteristics early in the discovery process. indexcopernicus.comijmps.org

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compound when bound to its target, providing insights into the stability of the complex and the key interactions that govern binding. mdpi.com

These computational approaches will not only help in prioritizing the synthesis of the most promising analogues but also provide a deeper understanding of their potential mechanisms of action at the molecular level. indexcopernicus.com

| Computational Method | Application to this compound Research | Predicted Outcome |

| Molecular Docking | Prediction of binding to VEGFR-2 | Identification of key binding interactions |

| QSAR | Correlation of structural features with anticancer activity | Predictive model for designing potent analogues |

| ADMET Prediction | In silico evaluation of oral bioavailability | Assessment of drug-likeness |

| MD Simulations | Analysis of the stability of the compound-protein complex | Elucidation of dynamic binding mechanisms |

Integration of Omics Technologies for Systems-Level Understanding of Biological Interactions

"Omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, have revolutionized biological research by enabling a global analysis of molecules within a cell or organism. hilarispublisher.com Applying these technologies to study the effects of this compound would provide a systems-level understanding of its biological interactions and help to elucidate its mechanism of action.

Future research in this area would focus on:

Transcriptomics (RNA-Seq): To analyze changes in gene expression in cells treated with the compound, revealing the signaling pathways and cellular processes that are affected.

Proteomics: To identify changes in protein expression and post-translational modifications, which can help in identifying the direct and indirect protein targets of the compound.

Metabolomics: To study the alterations in the cellular metabolome following treatment, providing insights into the compound's effects on metabolic pathways.

Multi-omics Integration: Combining data from different omics platforms to construct comprehensive models of the compound's biological effects and to identify potential biomarkers for its activity. frontiersin.org

These approaches can help to unravel the complex biological networks perturbed by this compound and may lead to the discovery of novel therapeutic applications. jabonline.in

| Omics Technology | Objective | Potential Findings |

| Genomics | Identify genetic factors influencing response to the compound | Discovery of biomarkers for patient stratification |

| Transcriptomics | Analyze global gene expression changes | Identification of perturbed cellular pathways |

| Proteomics | Profile protein expression and modifications | Elucidation of direct and indirect drug targets |

| Metabolomics | Characterize metabolic alterations | Understanding of the compound's impact on cellular metabolism |

Exploration of Undiscovered Biochemical Roles and Interaction Partners

A significant part of future research on this compound will be dedicated to exploring its novel biochemical roles and identifying its molecular interaction partners. Given the broad range of biological activities exhibited by indole derivatives, it is plausible that this compound could have as-yet-undiscovered functions. researchgate.netnih.gov

Strategies to uncover these new roles include:

High-Throughput Screening: Testing the compound against a wide array of biological targets and in various disease models to identify unexpected activities.

Chemical Proteomics: Using affinity-based probes derived from this compound to isolate and identify its direct binding partners within the proteome.

Phenotypic Screening: Observing the effects of the compound on cellular phenotypes in various cell lines to gain clues about its mechanism of action without a preconceived target.

The discovery of novel interaction partners could open up new therapeutic avenues and provide a deeper understanding of the compound's biological significance. The versatile nature of the indole scaffold suggests that it may interact with a variety of biological targets, including enzymes, receptors, and DNA. nih.gov

Q & A

Q. What are the key physicochemical properties of 1-(3-Cyano-2-propyl)-indole, and how are they experimentally determined?

The compound's hydrophobicity (logP) and aqueous solubility (log10ws) are critical for solubility and bioavailability studies. Using the Crippen fragmentation method , logP is calculated as 2.593 , while log10ws is -3.36 , indicating moderate lipophilicity and low water solubility. The McGowan method estimates its molar volume (mcvol) as 175.070 mL/mol , which correlates with molecular packing in crystal structures . These parameters can be validated experimentally via reverse-phase HPLC (logP) and shake-flask solubility assays (log10ws).

Q. What spectroscopic methods are recommended for structural confirmation of this compound derivatives?

Structural elucidation relies on <sup>1</sup>H NMR , <sup>13</sup>C NMR , and IR spectroscopy . For example, <sup>1</sup>H NMR can confirm the presence of the cyano group (δ ~2.5–3.5 ppm for adjacent protons) and indole protons (δ ~7.0–7.5 ppm). Single-crystal X-ray diffraction (XRD) provides definitive bond lengths and angles, while density functional theory (DFT) calculations can optimize molecular geometry and predict reactive sites via molecular electrostatic potential (MEP) maps .

Q. What synthetic routes are commonly employed for N-alkylation of indole derivatives like this compound?

Microwave-assisted alkylation using 1-bromo-3-chloropropane as an alkylating agent under basic conditions (e.g., KOH or tetrabutylammonium bromide) is efficient. For instance, 2-phenyl-1H-indole reacts with 1-bromo-3-chloropropane in a microwave flask (100°C, 30 min), followed by purification via column chromatography (Rf = 0.72 in hexane/ethyl acetate) . Alternative methods include solvent-free reactions with CaO as a catalyst, which enhances regioselectivity for 1,3′-isomers .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of this compound derivatives in bimolecular indole coupling?

Regioselectivity depends on catalyst choice and solvent polarity. For example:

- CaO promotes the formation of 1-[1-(1H-indol-3-yl)methyl]-1H-indole via a Mannich-type mechanism, favoring N-alkylation over C3-alkylation .

- KOH increases yields of 3,3′-bis(indolyl)methane (BIM) derivatives due to its strong electropositivity, stabilizing intermediates like 2-azafulvene .

GC-MS and <sup>13</sup>C NMR are essential to distinguish isomers, as EI-MS fragmentation patterns differ significantly between 1,3′- and 3,3′-BIMs .

Q. How can contradictory data on indole-derived intermediates (e.g., indole-1-methanol) be resolved in reaction mechanisms?

Mechanistic ambiguities arise from transient intermediates. For instance, indole-1-methanol is detected via GC-MS in CaO-mediated reactions but decomposes under KOH to regenerate formaldehyde and indole. To resolve contradictions:

Q. What computational tools are recommended for predicting the bioactivity of this compound analogs?

Density functional theory (DFT) optimizes molecular structures and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to biological targets like enzyme inhibitors (e.g., cytochrome P450). For example, MEP maps identify nucleophilic sites (C3 of indole) for electrophilic modifications .

Q. How do structural modifications at the propyl-cyano group affect cytotoxicity in cancer cell lines?

Derivatives with longer alkyl chains (e.g., dodecyl) show enhanced cytotoxicity in FaO hepatoma cells, reducing viability by >50% at 10 µM. This correlates with increased lipophilicity (logP > 3), facilitating membrane penetration. SAR studies should compare EC50 values of analogs with varying substituents (e.g., fluoro, methoxy) .

Methodological Considerations

Q. How can researchers optimize yields in solvent-free indole alkylation reactions?

Q. What analytical strategies are recommended for resolving overlapping NMR signals in indole derivatives?

- Apply 2D NMR techniques (HSQC, HMBC) to assign protons and carbons in congested regions (e.g., C3 and N1 of indole).

- Use deuterated solvents (DMSO-d6, CDCl3) to minimize signal splitting.

- Compare experimental <sup>13</sup>C NMR shifts with DFT-calculated values (error < 2 ppm) .

Data Contradictions and Validation

Q. How should researchers address discrepancies between experimental and computational logP values?

- Validate Crippen-derived logP (2.593) with experimental shake-flask assays using octanol/water partitioning.

- Cross-check with ADMET predictors (e.g., SwissADME) to identify systematic biases in fragmentation methods .

Q. Why do some studies report CaO as essential for indole-1-methanol formation, while others observe decomposition under basic conditions?

CaO acts as a dual catalyst and desiccant , stabilizing intermediates via weak Lewis acid interactions. In contrast, strong bases (KOH) promote retro-aldol cleavage, regenerating formaldehyde. In situ IR spectroscopy can monitor intermediate stability under varying pH .

Biological Relevance

Q. What evidence supports the role of this compound derivatives in modulating apoptotic pathways?

Derivatives like 3b and 4a downregulate anti-apoptotic proteins (Bcl-2) and activate caspases in FaO cells. Mechanistic studies should combine RNA-seq (to identify dysregulated genes) and western blotting (to quantify protein expression) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.